molecular formula C24H14N2O2 B1670915 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione CAS No. 7029-89-2

2,3-Diphenylbenzo[g]quinoxaline-5,10-dione

Cat. No. B1670915
CAS RN: 7029-89-2
M. Wt: 362.4 g/mol
InChI Key: BDDRJIAFKGWLMD-UHFFFAOYSA-N
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Description

2,3-Diphenylbenzo[g]quinoxaline-5,10-dione, also known as DPBQ, is a chemical compound with the empirical formula C24H14N2O2 . It is a potent apoptosis inducer that is specific for high-ploidy cells . It appears that DPBQ induces expression and phosphorylation of p53, and this effect is specific to tetraploid cells .


Synthesis Analysis

The synthesis of 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione involves a multistep synthetic scheme . One of the key steps in the synthesis involves the aromatic oxidation of a precursor compound at C-5 and C-10 on refluxing with an equimolar mixture of chromium trioxide and glacial acetic acid in water .


Molecular Structure Analysis

The molecular weight of 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione is 362.38 . The SMILES string representation of its structure is O=C1C2=C(N=C(C3=CC=CC=C3)C(C4=CC=CC=C4)=N2)C(C5=CC=CC=C51)=O .


Physical And Chemical Properties Analysis

DPBQ is a light green to dark green powder . It is soluble in DMSO, with a solubility of 10 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Building Blocks : 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione has been used in the synthesis of pharmacophoric motif conjugates, incorporating p-quinone, azole, and thiazole moieties, indicating its utility in organic chemistry and pharmaceutical applications (Azab & Saad, 2016).

  • Ligand Anti-Bis-Benzylation : Research shows its reaction with PhCH2Mn(CO)5 results in significant amounts of a biscyclomanganated product, demonstrating its reactivity and potential in organometallic chemistry (Djukic, Cian, & Gruber, 2005).

Application in Electronic Devices

  • Electron-Transport Materials : Derivatives of 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione have been synthesized and used as electron-transport materials for organic light-emitting devices, indicating its potential in the field of optoelectronics (Huang et al., 2006).

Structural Analysis

  • Crystal Structures : The compound's crystal structure and packing motifs have been analyzed, providing insight into its solid-state properties and potential for material science applications (Cantalupo et al., 2006).

Biological Applications

  • Antifungal and Antibacterial Agents : It has been used in the synthesis of compounds evaluated for antifungal and antibacterial activities, suggesting its relevance in the development of new pharmaceuticals (Tandon et al., 2006).

  • Synthesis of Anticancer Drugs : Its derivatives have shown promise in developing new anticancer drugs, indicating its significance in medicinal chemistry (Yoo, Suh, & Park, 1998).

Catalysis

  • Nanocatalyst Preparation : Its derivatives have been used in the preparation of biologically-active heterocyclic compounds in the presence of nanocomposites, demonstrating its role in catalysis and green chemistry (Ghasemzadeh et al., 2017).

Future Directions

While specific future directions for the research and application of DPBQ are not mentioned in the search results, its potent apoptosis-inducing properties and specificity for high-ploidy cells suggest potential applications in cancer research and treatment .

properties

IUPAC Name

2,3-diphenylbenzo[g]quinoxaline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDRJIAFKGWLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylbenzo[g]quinoxaline-5,10-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Kumar, N Kumar, S Drabu - Orient. J. Chem, 2017 - Citeseer
Thirteen new compounds belonging to series 2-amino-6-(5, 10-dioxo-2, 3-diphenyl-5, 10-dihydrobenzo [g] quinoxalin-7-yl)-4-(substituted) phenylpyridine-3-carbonitrile (6a-m) were …
Number of citations: 4 citeseerx.ist.psu.edu
A Choudhary, B Zachek, RF Lera, LM Zasadil… - Molecular cancer …, 2016 - AACR
Increased ploidy is common in tumors but treatments for tumors with excess chromosome sets are not available. Here, we characterize high-ploidy breast cancers and identify potential …
Number of citations: 31 aacrjournals.org
AG Giuglio-Tonolo, C Curti, T Terme, P Vanelle - Molecules, 2020 - mdpi.com
Anthracycline antibiotics play an important role in cancer chemotherapy. The need to improve their therapeutic index has stimulated an ongoing search for anthracycline analogs with …
Number of citations: 6 www.mdpi.com
RT Conley, JJ Kane, S Ghosh, SL Lu… - 1972 - apps.dtic.mil
The synthesis and oxidation solution and pyrolytic of certain quinoxaline model compounds is reported. Pyrolytic oxidation 400-500 C yielded benzonitrile, oxides of carbon and …
Number of citations: 2 apps.dtic.mil
S Moein, R Adibi, L da Silva Meirelles, NB Nardi… - … et Biophysica Acta (BBA …, 2020 - Elsevier
In spite of significant advancements of therapies for initial eradication of cancers, tumor relapse remains a major challenge. It is for a long time known that polyploid malignant cells are a …
Number of citations: 41 www.sciencedirect.com
M Du, S Zhang, X Liu, C Xu, X Zhang - Biochimica et Biophysica Acta (BBA) …, 2022 - Elsevier
Aberrant ploidy status is a prominent characteristic in malignant neoplasms. Approximately 90% of solid tumors and 75% of haematopoietic malignancies contain aneuploidy cells, and …
Number of citations: 3 www.sciencedirect.com
A Cazzola - 2019 - archiv.ub.uni-heidelberg.de
Aneuploidy is a rare condition in untransformed cells and one of the hallmarks of cancer. It often coexists with chromosomal instability and correlates with intra-tumor heterogeneity and …
Number of citations: 3 archiv.ub.uni-heidelberg.de
C Marugan, B Ortigosa, N Sanz-Gomez… - bioRxiv, 2023 - biorxiv.org
Chromosomal instability (CIN) is a hallmark of cancer aggressiveness, providing genetic plasticity and tumor heterogeneity that allows the tumor to evolve and adapt to stress conditions…
Number of citations: 3 www.biorxiv.org

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